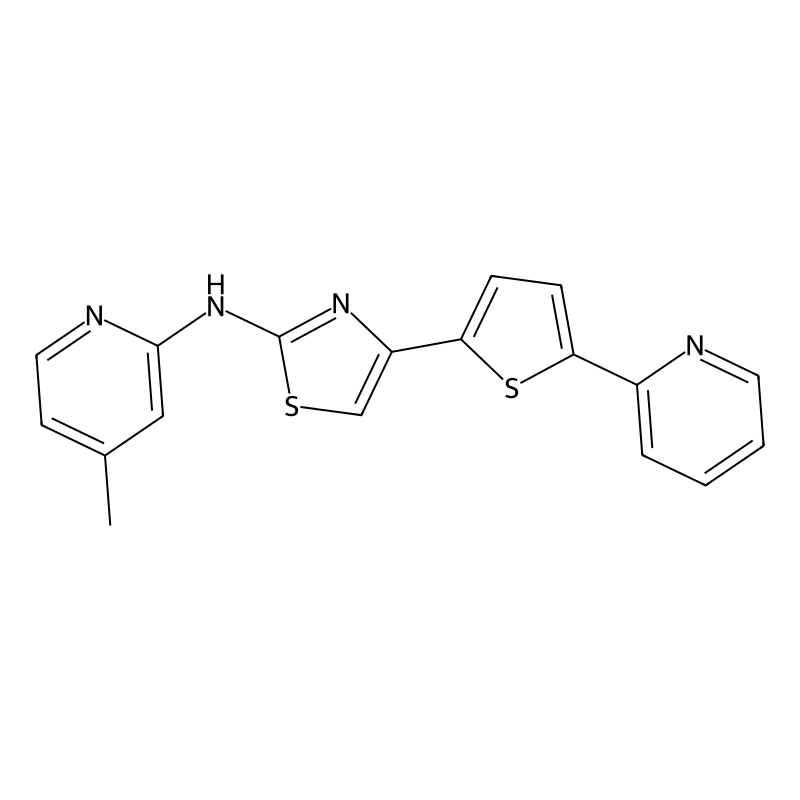IND81

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
IND81 is a synthetic compound classified as an antiprion agent, primarily studied for its potential therapeutic effects in prion diseases. It belongs to the family of 2-aminothiazole compounds and is characterized by its ability to inhibit the formation of abnormal prion proteins, which are implicated in neurodegenerative diseases such as Creutzfeldt-Jakob disease. The compound has an IC50 value of 1.95 μM, indicating its potency in reducing misfolded, disease-causing forms of prion proteins . IND81 is notable for its oral bioavailability and ability to penetrate the blood-brain barrier, making it a candidate for treating prion-related conditions effectively .
- Binding: IND81 binds to the misfolded prion protein.
- Stabilization: The binding stabilizes the protein structure, preventing the conversion of normal prion proteins into their pathogenic forms.
- Degradation: The compound may facilitate the degradation of existing misfolded proteins through cellular pathways.
These reactions contribute to the reduction of neurodegenerative effects associated with prion diseases .
IND81 exhibits significant biological activity as an antiprion agent. In vivo studies have demonstrated that it can extend the lifespan of prion-infected animals by nearly doubling incubation times for disease onset . The compound's efficacy is attributed to its ability to reduce the levels of abnormal prion proteins in the brain, thus mitigating neurodegenerative processes . Additionally, IND81 has shown promise in enhancing cellular mechanisms that promote the clearance of misfolded proteins, further supporting its therapeutic potential against prion diseases .
The synthesis of IND81 involves several steps typical for creating 2-aminothiazole derivatives. While specific synthetic pathways are proprietary or not fully disclosed in literature, general methods include:
- Formation of Thiazole Ring: The initial step often involves the condensation of appropriate aldehydes with thioamide derivatives.
- Amination: Introduction of amino groups at specific positions on the thiazole ring to yield 2-aminothiazole structures.
- Purification: Following synthesis, compounds are purified using techniques such as recrystallization or chromatography.
These methods ensure that IND81 maintains high purity and bioactivity suitable for pharmacological studies .
IND81's primary application lies in its potential as a therapeutic agent for treating prion diseases. Its oral bioavailability and ability to cross the blood-brain barrier make it suitable for clinical use. Other potential applications include:
- Research Tool: Used in laboratory settings to study prion biology and protein misfolding mechanisms.
- Neuroprotective Agent: Investigated for broader applications in neurodegenerative diseases beyond prion disorders due to its stabilizing effects on protein structures.
The ongoing research aims to explore these applications further and assess IND81's safety and efficacy in clinical trials .
Interaction studies involving IND81 have focused on its binding affinity with various prion protein conformations. Key findings include:
- Binding Affinity: IND81 shows a strong binding affinity for misfolded prion proteins compared to normal forms, which is crucial for its mechanism of action.
- Cellular Uptake: Studies indicate that IND81 is effectively taken up by neuronal cells, where it exerts its protective effects against prion-induced toxicity.
- Synergistic Effects: Research is ongoing to determine if IND81 can be used in combination with other therapeutic agents to enhance efficacy against prion diseases.
These studies are vital for understanding how IND81 interacts at a molecular level and its potential role in combination therapies .
Several compounds share structural similarities or therapeutic goals with IND81, particularly within the class of 2-aminothiazoles and other antiprion agents. Key similar compounds include:
| Compound Name | Structure Type | Mechanism of Action | Unique Feature |
|---|---|---|---|
| IND24 | 2-Aminothiazole | Antiprion activity | Higher potency than IND81 |
| Anle138b | Non-aminothiazole | Disaggregates preformed amyloid | Broader spectrum against amyloids |
| CompB | Planar aromatic compound | Inhibits PrPSc formation | Different binding site compared to IND81 |
IND81 stands out due to its specific mechanism targeting misfolded prions while maintaining oral bioavailability and effective brain penetration, which are critical for treating neurodegenerative conditions associated with prions .
Purity
Exact Mass
Appearance
Storage
Dates
2: Berry DB, Lu D, Geva M, Watts JC, Bhardwaj S, Oehler A, Renslo AR, DeArmond SJ, Prusiner SB, Giles K. Drug resistance confounding prion therapeutics. Proc Natl Acad Sci U S A. 2013 Oct 29;110(44):E4160-9. doi: 10.1073/pnas.1317164110. Epub 2013 Oct 15. PubMed PMID: 24128760; PubMed Central PMCID: PMC3816483.
3: Silber BM, Rao S, Fife KL, Gallardo-Godoy A, Renslo AR, Dalvie DK, Giles K, Freyman Y, Elepano M, Gever JR, Li Z, Jacobson MP, Huang Y, Benet LZ, Prusiner SB. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharm Res. 2013 Apr;30(4):932-50. doi: 10.1007/s11095-012-0912-4. Epub 2013 Feb 16. PubMed PMID: 23417511; PubMed Central PMCID: PMC3640342.








